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Compound of Interest

Compound Name: (R)-(-)-1-Aminoindan

Cat. No.: B026639

An In-depth Technical Guide to the Structure, Synthesis, and Application of (R)-2,3-dihydro-1H-
inden-1-amine

Abstract

(R)-2,3-dihydro-1H-inden-1-amine, commonly referred to as (R)-1-aminoindan, is a chiral
primary amine of significant interest in the pharmaceutical and fine chemical industries. Its rigid
bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a unique
stereochemical scaffold. This guide offers a comprehensive technical overview of its molecular
structure, physicochemical properties, spectroscopic characterization, and stereoselective
synthesis. Emphasis is placed on its critical role as a key starting material for the anti-
Parkinson's agent Rasagiline and its broader applications in asymmetric synthesis.
Methodologies for synthesis, chiral resolution, and analytical validation are detailed to provide
researchers and drug development professionals with a thorough understanding of this vital
chiral building block.

Molecular Structure and Physicochemical
Properties

(R)-1-aminoindan is an organic compound with the chemical formula CsH11N.[1][2] ItS Structure
features an indane framework—a benzene ring fused to a five-membered cyclopentane ring—
with an amino group attached to the first carbon of the cyclopentane ring.[3] This specific
carbon atom is a stereocenter, giving rise to two enantiomers: (R) and (S). This guide focuses
exclusively on the (R)-enantiomer.
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Stereochemistry

The designation "(R)" refers to the absolute configuration of the chiral center at the C1 position,
as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The fused bicyclic system imparts
significant conformational rigidity, which is crucial for its utility in stereoselective synthesis and
its specific interactions with biological targets.[3] The stereochemical integrity of this molecule
is paramount, as the biological activity of its derivatives is often enantiomer-dependent. For
instance, the therapeutic effect of Rasagiline is attributed specifically to the (R)-configuration of
its 1-aminoindan moiety.[4][5]

Physicochemical Properties

(R)-1-aminoindan is a clear, colorless to slightly yellow liquid at room temperature, though it
has a melting point near 15°C.[1][2][6] It is sensitive to air and should be stored under an inert
atmosphere in a dark, cool place.[1][2] Its solubility profile indicates good solubility in organic
solvents like methanol but it is not miscible in water.[1][2][6]

Table 1: Physicochemical Properties of (R)-2,3-dihydro-1H-inden-1-amine
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Property Value Reference(s)
Molecular Formula CoH11N [1107]
Molecular Weight 133.19 g/mol [11[7]
CAS Number 10277-74-4 [1][3]
Appearance Clear C(.)Iorless to slightly (2]
yellow liquid
Melting Point 15 °C (lit.) [1][6]
Boiling Point 96-97 °C / 8 mmHg (lit.) [1][6]
Density 1.038 g/mL at 25 °C (lit.) [1][6]

Refractive Index (n2°/D)

1.562

[1]

Specific Rotation ([a]2°/D)

-20° (c=1.5, in Methanol)

[1]

pKa 9.44 + 0.20 (Predicted) [1]

Flash Point 202 °F (94.4 °C) [11[2]
B Soluble in methanol; not

Solubility [1][6]

miscible in water

Spectroscopic and Analytical Characterization

The structural elucidation and purity verification of (R)-1-aminoindan rely on a combination of
spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the molecular structure.

e 1H NMR: The proton NMR spectrum of 1-aminoindan typically shows distinct regions.[8] The
aromatic protons on the benzene ring appear as a multiplet between 7.1-7.3 ppm. The single
proton at the chiral center (C1-H) is a characteristic triplet around 4.3 ppm. The four protons
of the two methylene groups (C2 and C3) in the cyclopentane ring appear as complex
multiplets between 1.6 and 3.0 ppm. The two protons of the amine group (NHz2) produce a
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broad singlet.[8][9] To distinguish between enantiomers, a chiral solvating agent can be
added, which induces diastereomeric interactions and causes separate signals for the (R)
and (S) forms to appear in the spectrum.[9]

e 13C NMR: The carbon spectrum provides further structural confirmation, showing distinct
signals for the aromatic carbons, the chiral C1 carbon bearing the amino group, and the
aliphatic C2 and C3 carbons.[10]

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[11] Characteristic peaks
include:

N-H stretch: A pair of medium-intensity peaks in the 3300-3400 cm~! region, characteristic of
a primary amine.

Aromatic C-H stretch: Peaks just above 3000 cm~1.

Aliphatic C-H stretch: Peaks just below 3000 cm~1.

C=C stretch: Peaks in the 1450-1600 cm~1 region, corresponding to the benzene ring.

Chiral High-Performance Liquid Chromatography
(HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric
excess, e.e.) of (R)-1-aminoindan. This technique uses a stationary phase containing a chiral
selector that interacts differently with the two enantiomers, leading to their separation.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

o Column Selection: A chiral stationary phase (CSP) column, such as one based on
derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected.
The choice is critical and often requires screening.

» Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g.,
hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a small
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amount of an amine additive (e.g., diethylamine) to improve peak shape, is prepared. A
common starting condition is 90:10:0.1 (v/v/v) Hexane:lsopropanol:Diethylamine.

o Sample Preparation: A dilute solution of the (R)-1-aminoindan sample is prepared in the
mobile phase or a compatible solvent.

e Instrumentation Setup: The HPLC system is equilibrated with the mobile phase at a constant
flow rate (e.g., 1.0 mL/min) and temperature. UV detection is typically set at a wavelength
where the aromatic ring absorbs (e.g., 254 nm).

 Injection and Analysis: The sample is injected. The retention times for the (R) and (S)
enantiomers will differ.

e Quantification: The enantiomeric excess is calculated from the integrated peak areas of the
two enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) | x
100

» Validation: The method is validated by running a sample of the racemic mixture to confirm
the separation and identification of both enantiomer peaks.

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure (R)-1-aminoindan is a critical challenge.
Methodologies have evolved from classical resolution to more efficient enzymatic and catalytic
approaches.

Racemic Synthesis

The common precursor for 1-aminoindan is 1-indanone. A standard laboratory and industrial
synthesis involves the reductive amination of 1-indanone. This can be achieved by reacting 1-
indanone with ammonia or an ammonia source like ammonium formate in the presence of a
reducing agent such as sodium borohydride or through catalytic hydrogenation.[12]

Chiral Resolution and Enantioselective Synthesis

Achieving high enantiopurity is the most crucial step. There are two primary strategies:
resolving a racemic mixture or synthesizing the (R)-enantiomer directly.
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» Classical Chiral Resolution: This method involves reacting racemic 1-aminoindan with a
single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (R)-N-
acetyl-3,4-dimethoxyphenylalanine.[13][14] This reaction forms a pair of diastereomeric salts
which have different physical properties, most importantly, different solubilities. Through a
process of fractional crystallization, one diastereomeric salt can be selectively precipitated
from the solution.[13] The purified salt is then treated with a base to liberate the desired
enantiomerically pure (R)-1-aminoindan. The unwanted (S)-enantiomer can be racemized
and recycled to improve process economy.[14]

o Enzymatic Synthesis (Biocatalysis): A more modern and highly efficient approach is the use
of transaminase enzymes.[15] These enzymes can catalyze the asymmetric amination of a
prochiral ketone (1-indanone) using an amine donor (like isopropylamine). By selecting an
(R)-selective transaminase, 1-indanone can be converted directly to (R)-1-aminoindan in a
single step with very high enantioselectivity (often >99% e.e.) and yield, under mild agueous
conditions.[2][15] This biocatalytic method avoids the multiple steps and waste associated
with classical resolution.

/ Nodes Indanone [label="1-Indanone", fillcolor="#4285F4"]; Racemic [label="Racemic\nl-
Aminoindan”, fillcolor="#EA4335"]; R_Salt [label="(R)-Amine-(R)-Acid\nDiastereomeric Salt",
fillcolor="#FBBC05"]; S_Salt [label="(S)-Amine-(R)-Acid\nDiastereomeric Salt",
fillcolor="#FBBC05"]; R_Amine [label="(R)-1-Aminoindan", fillcolor="#34A853"];

// Edges Indanone -> Racemic [label="Reductive Amination"]; Indanone -> R_Amine [label="
(R)-Selective\nTransaminase ", style=dashed, color="#34A853"]; Racemic -> R_Salt [label=" +
Chiral Acid\n(Resolution) "]; Racemic -> S_Salt [label=" + Chiral Acid\n(Resolution) "]; R_Salt -
> R_Amine [label=" Fractional Crystallization\n+ Base Treatment "]; }

Caption: Key synthetic routes to (R)-1-aminoindan.

Applications in Drug Development

The primary value of (R)-1-aminoindan lies in its role as a chiral building block for active
pharmaceutical ingredients (APIs).

Precursor to Rasagiline
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The most prominent application of (R)-1-aminoindan is in the synthesis of Rasagiline (marketed
as Azilect®).[5][15] Rasagiline is a potent, selective, and irreversible inhibitor of monoamine
oxidase B (MAO-B) used for the treatment of Parkinson's disease.[5][16] The synthesis
involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating
agent (e.g., propargyl benzenesulfonate) under basic conditions.[12][17][18][19] The
stereochemistry of the starting material is retained in the final product and is essential for its
selective inhibition of MAO-B.[4] The major metabolite of rasagiline is, in fact, (R)-1-aminoindan
itself, which has been shown to possess intrinsic neuroprotective properties, potentially
contributing to the overall therapeutic effect of the drug.[20]

/ Nodes R_Amine [label="(R)-1-Aminoindan", fillcolor="#4285F4"]; Propargyl
[label="Propargylating Agent\n(e.g., Propargyl Chloride)", fillcolor="#FBBC05"]; Rasagiline
[label="Rasagiline\n((R)-N-propargyl-1-aminoindan)”, fillcolor="#34A853"];

// Edges R_Amine -> Rasagiline; Propargyl -> Rasagiline [label=" N-Alkylation\n(Base) "]; }

Caption: Synthesis of Rasagiline from (R)-1-aminoindan.

Other Pharmaceutical Intermediates

Beyond Rasagiline, (R)-1-aminoindan serves as an intermediate for other pharmacologically
active molecules. It is used in the synthesis of the antiviral drug Abacavir and N-[1-(R)-
Indanyl]adenosine, which has potential therapeutic applications.[1][2][21] Its rigid structure
makes it a valuable scaffold for designing ligands that target various receptors and enzymes in
the central nervous system (CNS).[5]

Conclusion

(R)-2,3-dihydro-1H-inden-1-amine is more than a simple chiral amine; it is a high-value
intermediate whose structural rigidity and defined stereochemistry are indispensable in modern
drug development. Its characterization is well-established through standard spectroscopic
methods, while its enantiomeric purity is rigorously controlled using chiral chromatography.
While classical resolution remains a viable synthetic route, modern biocatalytic methods using
transaminases represent a more efficient, sustainable, and direct pathway to this key molecule.
The successful development of drugs like Rasagiline underscores the critical importance of
(R)-1-aminoindan, cementing its status as a cornerstone chiral building block for creating
stereochemically precise therapeutics targeting complex diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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